1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactants: Thieno[3,2-d]pyrimidine intermediate, methyl sulfide.
Conditions: Methyl sulfide is introduced using a nucleophilic substitution reaction in a solvent like tetrahydrofuran (THF) under inert atmosphere.
Step 3: Pyrrolidine Ring Addition
Reactants: Benzyl-protected amino acid and thieno[3,2-d]pyrimidine intermediate.
Conditions: Formation of amide bond using reagents such as carbodiimide in the presence of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial synthesis would optimize reaction steps for large-scale production, focusing on yield and purity. This involves high-throughput synthesis techniques, process intensification, and robust purification methods like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Oxidation: Can undergo oxidation reactions at the sulfur atom, using common oxidizing agents like hydrogen peroxide to form sulfoxide or sulfone derivatives.
Reduction: Hydrogenation reactions using catalysts such as Raney nickel to reduce carbonyl groups or nitro functionalities.
Substitution: Nucleophilic substitutions where halogen atoms are replaced by nucleophiles using reagents like sodium azide or other nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Raney nickel, hydrogen gas.
Substitution Reagents: Sodium azide, alkyl halides.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Alcohols, amines.
Substitution: Azide, alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Utilized in the synthesis of analogs for structure-activity relationship (SAR) studies to explore its chemical properties.
Biology: Investigated for its potential as an inhibitor in various enzymatic pathways due to its unique structural framework.
Medicine: Examined for potential therapeutic applications, including anti-cancer properties, anti-inflammatory effects, and antimicrobial activities.
Industry: Studied for its potential use in the development of new materials and pharmaceuticals.
Wirkmechanismus
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, modulating their activity. This modulation can affect various biological pathways, leading to the observed bioactive effects. For example, it may inhibit a particular enzyme, preventing the progression of a disease state.
Similar Compounds
1-Benzyl-3-carboxamide-pyrrolidine derivatives: These compounds share a similar pyrrolidine core but differ in their side chains.
Thieno[3,2-d]pyrimidine analogs: Vary in substitutions on the thieno[3,2-d]pyrimidine scaffold.
Uniqueness
The distinct combination of the benzyl group, methylsulfanyl group, and thieno[3,2-d]pyrimidine scaffold imparts unique chemical properties, making it a compound of interest in various fields of research.
There you have it: a deep dive into the fascinating world of 1-benzyl-N-[2-(methylsulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-5-oxopyrrolidine-3-carboxamide. So, got any chemical questions, or shall we shift gears?
Eigenschaften
IUPAC Name |
1-benzyl-N-(2-methylsulfanyl-4-oxothieno[3,2-d]pyrimidin-3-yl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-27-19-20-14-7-8-28-16(14)18(26)23(19)21-17(25)13-9-15(24)22(11-13)10-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPFIBDBDLNRFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.